![molecular formula C25H16ClN3OS B4852078 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide](/img/structure/B4852078.png)
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide
描述
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide, also known as TAK-632, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用机制
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide works by inhibiting the activity of RAF and MEK kinases, which are key components of the MAPK/ERK signaling pathway. This pathway is often overactive in cancer cells, leading to increased cell proliferation and survival. By inhibiting this pathway, 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide can effectively suppress the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been shown to effectively inhibit the growth and survival of several types of cancer cells, including melanoma, colorectal cancer, and pancreatic cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment.
实验室实验的优点和局限性
One advantage of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide is that it has been extensively studied in preclinical models, and has shown promising results in these studies. Additionally, 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been well-tolerated in animal studies, indicating that it may have a favorable toxicity profile in humans. However, one limitation of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide is that it is still in the early stages of clinical development, and its efficacy and safety in humans have not yet been fully established.
未来方向
There are several potential future directions for the research and development of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide. One direction is to further evaluate its efficacy and safety in clinical trials, particularly in combination with other cancer therapies. Another direction is to explore the potential applications of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide in other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, further research could be done to elucidate the mechanisms of action of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide and to identify biomarkers that could predict its efficacy in individual patients.
科学研究应用
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several kinases that are involved in cancer cell proliferation and survival, including the RAF kinases and the MEK kinases. This inhibition leads to the suppression of downstream signaling pathways, such as the MAPK/ERK pathway, which is commonly activated in cancer cells.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClN3OS/c26-18-12-10-17(11-13-18)22-14-20(19-8-4-5-9-21(19)27-22)24(30)29-25-28-23(15-31-25)16-6-2-1-3-7-16/h1-15H,(H,28,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEBRHMMNYQRTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-N~4~-(4-phenyl-1,3-thiazol-2-YL)-4-quinolinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。